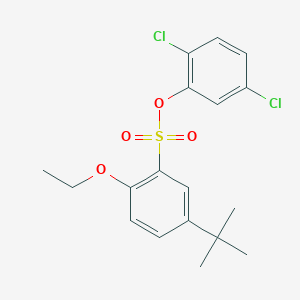

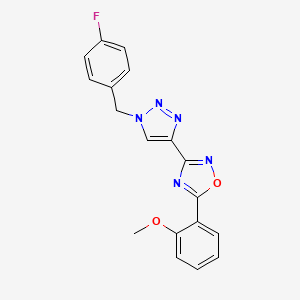

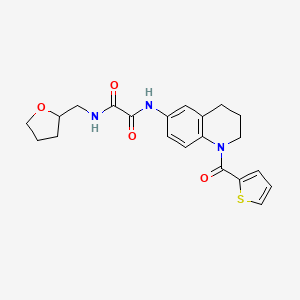

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives that have shown promising results in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Crystal Packing Influence of Aromaticity

N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide studies reveal the impact of aromaticity from furan to thiophene on crystal packing. The research, employing single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations, demonstrates the enhanced π-based interactions due to heteroatom substitution from O to S, contrasting with the dominant role of hydrogen bond interactions in furan-based compounds. This highlights the supramolecular architecture's stabilization through different molecular interactions (Rahmani et al., 2016).

Synthesis Enhancements in Ionic Liquids

An improved synthesis method for carboxamide ligands incorporating thioether donor sites showcases the replacement of traditional reaction mediums with tetrabutylammonium bromide, leading to better yields and shorter reaction times. This development underscores the efficiency of using ionic liquids in the synthesis of complex molecules (Meghdadi et al., 2012).

Heterocyclic Compound Synthesis

Research on N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine demonstrates its utility in synthesizing a variety of N-alkylated heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. This work signifies the compound's role in creating heterocyclic derivatives with potential applications in drug development and material science (El-Essawy & Rady, 2011).

Antimicrobial Activity of Chitosan Schiff Bases

The synthesis of chitosan Schiff bases using heteroaryl pyrazole derivatives illustrates the antimicrobial activity variance based on the Schiff base moiety. This research contributes to the understanding of how chemical modifications can influence the biological activity of chitosan derivatives, offering pathways for designing antimicrobial agents (Hamed et al., 2020).

Electrophilic Substitution Reactions for Heterocyclic Compounds

The study on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions broadens the scope of synthesizing fused heterocyclic compounds. This research showcases the versatility of furan-based compounds in forming complex heterocyclic structures, which are essential in pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-15(14-4-2-10-20-14)16(11-13-3-1-7-19-13)12-5-8-18-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVQWKJFAHBWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)

![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)

![Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B2608293.png)